![molecular formula C20H24N2O5S B2536160 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 922008-10-4](/img/structure/B2536160.png)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
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Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Utility
The compound has been found to be useful in the synthesis of various heterocyclic compounds. Kolluri et al. (2018) explored the synthesis of spirooxetanes and discovered an unusual ring-expansion process, indicating the compound's potential in complex organic synthesis and the creation of novel structures (Kolluri et al., 2018). Similarly, Sapegin et al. (2018) demonstrated that primary sulfonamide functionalities facilitate ring-forming cascades, producing [1,4]oxazepine-based sulfonamides with potential inhibitory effects on human carbonic anhydrases (Sapegin et al., 2018).
Biological Activity and Medicinal Chemistry
N-ethyl-N-methylbenzenesulfonamide derivatives, which share structural similarities with the queried compound, have been synthesized and shown to possess significant antimicrobial and antiproliferative activities against various human cell lines (Shimaa M. Abd El-Gilil, 2019). In another study, Chakraborty & Raola (2019) found benzoxepins, a structurally related class, to exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 and 5-lipoxygenase (Chakraborty & Raola, 2019).
Process Development and Scale-Up
The compound's utility extends to process development and scale-up of pharmaceuticals. Naganathan et al. (2015) report on the scalable synthesis of a kinase inhibitor containing a benzoxazepine core, showcasing the compound's relevance in pharmaceutical manufacturing (Naganathan et al., 2015).
Novel Synthesis Approaches
Shaabani et al. (2010) developed a novel one-pot multicomponent reaction involving isocyanides, leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, highlighting the compound's role in innovative synthetic chemistry (Shaabani et al., 2010).
properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-12-26-16-6-8-17(9-7-16)28(24,25)21-15-5-10-19-18(14-15)20(23)22(4-2)11-13-27-19/h5-10,14,21H,3-4,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTVLVQKTHOPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide |
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